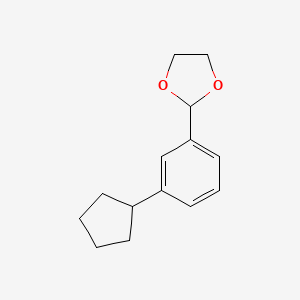
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a cyanomethyl group, a nitro group, and a carboxylate ester group attached to the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of an indole derivative followed by the introduction of the cyanomethyl group and the esterification of the carboxyl group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
科学研究应用
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in nucleophilic reactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
Methyl 3-(cyanomethyl)-4-nitro-1H-indole-1-carboxylate: Unique due to the presence of both the nitro and cyanomethyl groups.
Methyl 3-(cyanomethyl)-1H-indole-1-carboxylate: Lacks the nitro group.
Methyl 4-nitro-1H-indole-1-carboxylate: Lacks the cyanomethyl group.
Uniqueness
The combination of the nitro and cyanomethyl groups in this compound makes it unique compared to other indole derivatives. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
89245-40-9 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
methyl 3-(cyanomethyl)-4-nitroindole-1-carboxylate |
InChI |
InChI=1S/C12H9N3O4/c1-19-12(16)14-7-8(5-6-13)11-9(14)3-2-4-10(11)15(17)18/h2-4,7H,5H2,1H3 |
InChI 键 |
ZLBIYQIVGWLJHO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
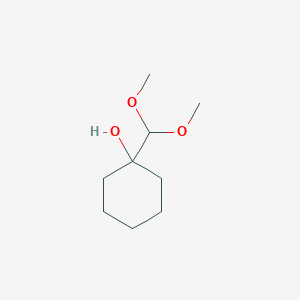
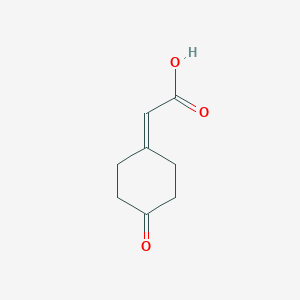
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
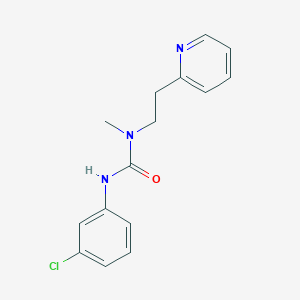

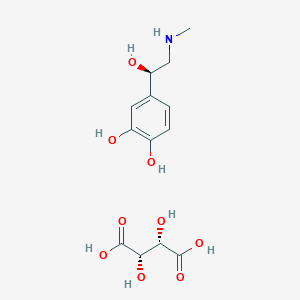
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
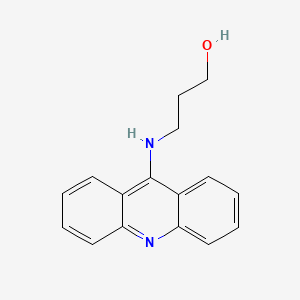
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
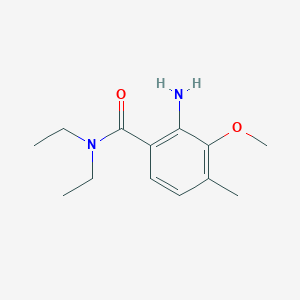
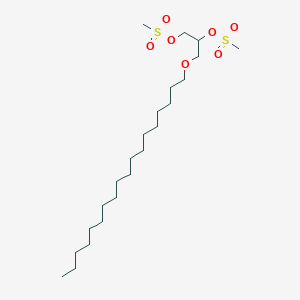
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
